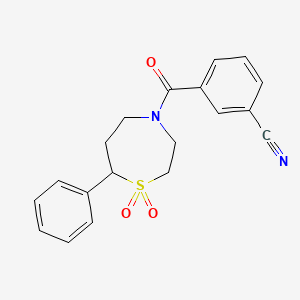
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide, commonly known as CMH-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. CMH-1 belongs to the class of amides, and its chemical structure consists of a cyclohexyl ring, a phenoxy group, and a cyanide group attached to an acetamide moiety. In
科学研究应用
CMH-1 has been shown to have potential applications in medical research, particularly in the field of cancer. Studies have demonstrated that CMH-1 can induce apoptosis, a process of programmed cell death, in cancer cells, including breast cancer, lung cancer, and leukemia. CMH-1 has also been shown to inhibit the growth and proliferation of cancer cells by blocking the cell cycle progression. Additionally, CMH-1 has been found to sensitize cancer cells to chemotherapy and radiation therapy, making them more susceptible to treatment.
作用机制
The mechanism of action of CMH-1 involves the inhibition of the proteasome, a cellular complex responsible for the degradation of proteins. CMH-1 binds to the active site of the proteasome, preventing its function and leading to the accumulation of misfolded and damaged proteins in the cell. This accumulation triggers the activation of the apoptotic pathway and ultimately results in cell death.
Biochemical and Physiological Effects
CMH-1 has been found to have several biochemical and physiological effects. In addition to its ability to induce apoptosis and inhibit cancer cell growth, CMH-1 has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. CMH-1 has also been found to enhance the immune response by stimulating the production of cytokines and activating immune cells such as T cells and natural killer cells.
实验室实验的优点和局限性
One of the main advantages of CMH-1 for lab experiments is its high purity and stability, which allows for accurate and reproducible results. CMH-1 is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of CMH-1 is its low solubility in aqueous solutions, which can make it challenging to administer in vivo. Additionally, more research is needed to determine the optimal dosage and administration route for CMH-1 in different experimental settings.
未来方向
There are several future directions for research on CMH-1. One area of interest is the development of CMH-1 analogs with improved solubility and pharmacokinetic properties. Another direction is the investigation of the potential of CMH-1 in combination therapy with other anticancer agents. Additionally, more research is needed to understand the mechanism of action of CMH-1 and its effects on different types of cancer cells. Finally, the potential of CMH-1 in other areas of medical research, such as autoimmune diseases and neurodegenerative disorders, should be explored.
合成方法
The synthesis of CMH-1 involves the reaction of 1-cyanocyclohexylamine with 2-(2-methoxy-4-methylphenoxy)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields CMH-1 as a white crystalline solid with a high purity.
属性
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-13-6-7-14(15(10-13)21-2)22-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJZPTHMLXGQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCC2)C#N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-(2-methoxy-4-methylphenoxy)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

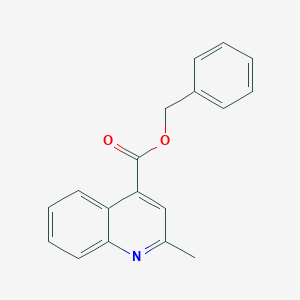


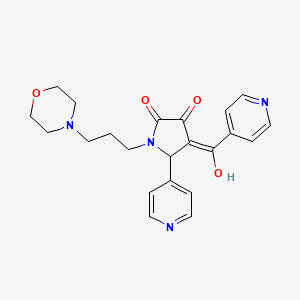
![N-(3,5-dimethylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2507753.png)
![4-[[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]-N-(1,3-benzodioxol-5-ylmethyl)benzamide](/img/structure/B2507755.png)



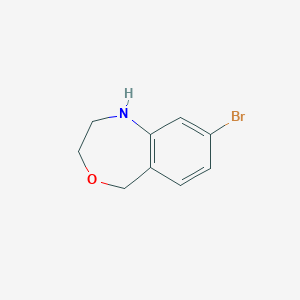
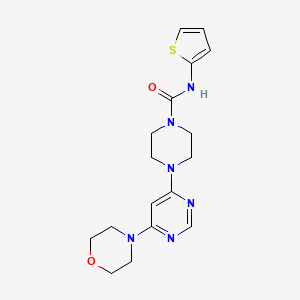
![N6-benzyl-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2507765.png)
![3-Bromo-6-fluoro-8,9-dihydrobenzo[7]annulen-5-one](/img/structure/B2507768.png)
